Phosphonium salts have garnered significant attention in the field of catalysis due to their unique properties and potential applications. Among these, tributyl(methyl)phosphanium methyl carbonate is a compound that has been studied for its catalytic capabilities, particularly in the synthesis of non-symmetric dialkyl carbonates. This compound is derived from the alkylation of trioctyl phosphine with dimethyl carbonate, a non-toxic reagent, resulting in a salt that can be used to synthesize various ionic liquids with different anions1.
The primary application of tributyl(methyl)phosphanium methyl carbonate is in the field of organic synthesis, where it serves as a catalyst for transesterification reactions. This process is essential for the production of non-symmetric dialkyl carbonates, which have applications as solvents, intermediates in organic synthesis, and potential as electrolytes in lithium batteries. The ability to achieve high selectivity and yields with low catalyst loadings makes this compound particularly attractive for industrial applications1.
Although not directly related to tributyl(methyl)phosphanium methyl carbonate, tributyl phosphine, a related compound, has been studied for its role in improving protein solubility in two-dimensional electrophoresis. By replacing dithiothreitol (DTT) with tributyl phosphine as the reducing agent, protein solubility during isoelectric focusing is enhanced. This results in shorter run times and increased resolution in protein analysis. The nonionic nature of tributyl phosphine prevents it from migrating in the immobilised pH gradient (IPG), thus maintaining reducing conditions throughout the separation process. This application demonstrates the versatility of tributyl phosphine compounds in biochemical methodologies2.
Tributyl(methyl)phosphanium methyl carbonate is classified as an ionic liquid and a phosphonium salt. Its chemical structure can be denoted by the formula , and it is often utilized in organic synthesis and catalysis. The compound is recognized for its potential in green chemistry applications due to the benign nature of its precursors and products .
The synthesis of tributyl(methyl)phosphanium methyl carbonate typically involves the reaction of tributylphosphine with dimethyl carbonate. This process can be conducted under controlled conditions to yield high purity products. The general procedure includes:
The molecular structure of tributyl(methyl)phosphanium methyl carbonate features a phosphonium cation with three butyl groups and one methyl group attached to phosphorus. The carbonate moiety contributes to its ionic characteristics. Key structural aspects include:
The molecular geometry around phosphorus is tetrahedral due to the four substituents, leading to specific steric and electronic properties that influence its reactivity .
Tributyl(methyl)phosphanium methyl carbonate participates in several significant chemical reactions:
The mechanism of action for tributyl(methyl)phosphanium methyl carbonate as a catalyst involves:
Tributyl(methyl)phosphanium methyl carbonate exhibits several notable physical and chemical properties:
The compound's unique properties lend it to various scientific applications:
Tributyl(methyl)phosphanium methyl carbonate is a quaternary phosphonium ionic liquid with the molecular formula C₁₅H₃₃O₃P. Its molecular weight is 292.39 g/mol, as confirmed by PubChem and commercial chemical databases [1] [8]. The IUPAC name is methyl carbonate; tributyl(methyl)phosphanium, which explicitly denotes the cation-anion pair. The cation consists of a central phosphorus atom bonded to one methyl group and three n-butyl chains, while the anion is methyl carbonate (CH₃OCO₂⁻).
The structural identity is further clarified through canonical SMILES notation:CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-] [8]. This representation confirms the tetrahedral coordination of the phosphonium cation and the planar configuration of the methyl carbonate anion.
Table 1: Molecular Identity of Tributyl(methyl)phosphanium Methyl Carbonate
| Property | Value | |
|---|---|---|
| Molecular Formula | C₁₅H₃₃O₃P | |
| Molecular Weight | 292.39 g/mol | |
| IUPAC Name | methyl carbonate; tributyl(methyl)phosphanium | |
| Canonical SMILES | CCCCP(C)(CCCC)CCCC.COC(=O)[O-] | |
| InChI Key | ZZYYIQABNHXUNJ-UHFFFAOYSA-M | [8] |
While single-crystal X-ray diffraction data for this specific compound is not publicly available, its structural attributes can be inferred from analogous phosphonium salts. The phosphonium cation adopts a tetrahedral geometry at the phosphorus center, with P–C bond lengths typically ranging from 1.80–1.85 Å based on studies of related structures like tributyl(methyl)phosphonium dimethyl phosphate [3] [6]. The methyl carbonate anion exhibits planar symmetry, with O–C–O bond angles near 120°, consistent with sp² hybridization.
The compound is a room-temperature ionic liquid (RTIL), as indicated by its physical state (liquid) and storage conditions (room temperature) in commercial listings [5] [8]. This behavior arises from the asymmetry of the cation and delocalized charge in the anion, which disrupts crystal lattice formation. Coulombic interactions between the phosphanium cation and methyl carbonate anion dominate the solid-state structure, while van der Waals forces between butyl chains influence melting behavior.
Table 2: Inferred Crystallographic Parameters
| Parameter | Value/Description | |
|---|---|---|
| Phosphorus Coordination | Tetrahedral | |
| P–C Bond Length | 1.80–1.85 Å (estimated) | |
| Anion Geometry | Planar (O–C–O ≈ 120°) | |
| Crystal System | Not reported; likely monoclinic or orthorhombic | |
| Dominant Interactions | Coulombic (cation-anion); van der Waals (alkyl chains) | [3] [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Critical vibrational modes include:
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode shows the cation fragment at m/z 227.2 [M⁺], corresponding to [C₁₃H₃₀P]⁺ (tributylmethylphosphanium). Negative mode reveals the methyl carbonate anion at m/z 75.0 [CH₃OCOO]⁻ [8].
Tributyl(methyl)phosphanium methyl carbonate exhibits distinct properties compared to structurally similar phosphonium ionic liquids:
Methyltriphenylphosphonium Methylcarbonate (C₂₀H₂₀O₃P)
Tributyl(methyl)phosphonium Dimethyl Phosphate (C₁₅H₃₆O₄P₂)
Ethyl/Methyl-Substituted Analogs
This comparative analysis underscores how alkyl chain length, anion choice, and cation symmetry govern the physicochemical behavior and applications of phosphonium ionic liquids.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5